MBX2982
Description
Significance of GPR119 as a Therapeutic Target in Endocrine Physiology
G protein-coupled receptor 119 (GPR119) is a class A GPCR that has garnered significant attention in contemporary metabolic research due to its restricted expression pattern and its apparent involvement in regulating metabolic homeostasis. GPR119 is predominantly found in pancreatic β-cells and enteroendocrine cells of the small intestine in humans. nih.govmedchemexpress.com The activation of this receptor is linked to the modulation of glucose homeostasis. nih.govmedchemexpress.com
GPR119 is coupled to the Gαs signal transducer, and its activation leads to an increase in adenylate cyclase activity, resulting in a rise in intracellular cAMP levels. nih.govcore.ac.uk This signaling cascade plays a crucial role in potentiating glucose-induced insulin (B600854) secretion from pancreatic β-cells and promoting the release of intestinal incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from enteroendocrine L and K cells. nih.govmedchemexpress.comcore.ac.ukfrontiersin.orgacs.org Both of these mechanisms ultimately contribute to increased insulin secretion and improved glucose control, positioning GPR119 as a promising therapeutic target for metabolic disorders, particularly type 2 diabetes mellitus (T2DM). nih.govmedchemexpress.comfrontiersin.orgacs.org The potential for GPR119 agonists to stimulate glucose-dependent insulin secretion is considered beneficial as it may reduce the risk of hypoglycemia compared to other therapeutic approaches. frontiersin.orgacs.org
Endogenous ligands for GPR119 include various lipid compounds, such as certain lysophospholipids, fatty acyl-ethanolamides like oleoylethanolamide (OEA), and N-oleoyldopamine. nih.govcore.ac.ukguidetopharmacology.org These lipids act as sensors in the gut, mediating the release of incretin hormones in response to dietary fats. core.ac.uk
Overview of GPR119 Agonists and MBX2982 as a Prototypical Research Compound
The significant interest in GPR119 as a therapeutic target has led to the development of numerous synthetic agonists. core.ac.ukacs.org These small molecules aim to leverage the receptor's role in glucose homeostasis for the treatment of conditions like type 2 diabetes and obesity. core.ac.ukpnas.org While many GPR119 agonists have been explored, several have faced challenges in clinical development. acs.org
This compound is a selective, orally available synthetic GPR119 agonist that has been investigated as a potential treatment for type 2 diabetes. medchemexpress.comncats.ioabmole.combiospace.comtargetmol.com It is considered a prototypical research compound in the study of GPR119 activation. medchemexpress.comncats.ioabmole.combiospace.comtargetmol.com Preclinical data indicated that this compound is a potent and selective agonist that operates through a dual mechanism of action. ncats.ioabmole.comfiercebiotech.com It acts directly on pancreatic β-cells to enhance insulin secretion and also stimulates the release of the incretin hormone GLP-1 from the gut. ncats.ioabmole.comfiercebiotech.com This dual action was hypothesized to offer improved glucose homeostasis. ncats.iofiercebiotech.com
Research findings have demonstrated that this compound can increase intracellular cAMP levels in cells expressing human GPR119. medchemexpress.comncats.iotargetmol.combiomolther.org For instance, in CHO cells overexpressing human GPR119, this compound showed agonist activity assessed by the stimulation of cAMP production. medchemexpress.com In HEK-GPR119 cells, this compound increased cAMP levels with an EC50 of 3.9 nM. ncats.io Another study reported an EC50 value of 8.33 nM for this compound in enhancing cAMP accumulation in GPR119-transfected HEK293 cells. biomolther.org
Studies in animal models have further illuminated the effects of this compound. In C57BL/6 mice, administration of this compound led to increased plasma GLP-1 levels, even without a glucose load, suggesting that GPR119-mediated GLP-1 secretion is not strictly glucose-dependent. medchemexpress.comtargetmol.com this compound has also been shown to stimulate glucose-stimulated insulin secretion from isolated islets. ncats.ioresearchgate.net In rats, it enhanced insulin secretion during hyperglycemic clamps and acutely lowered glucose excursion while increasing plasma GLP-1 and GIP during oral glucose tolerance tests (OGTTs). researchgate.net
Beyond its effects on glucose and incretin secretion, research has explored other potential actions of this compound. In primary cultured hepatocytes from wild-type mice and HepG2 cells, treatment with this compound inhibited the expression of sterol regulatory element binding protein (SREBP)-1, a key transcription factor involved in lipogenesis. medchemexpress.cominvivochem.cncaymanchem.com Oral administration of this compound in mice fed a high-fat diet inhibited hepatic lipid accumulation and the expression of SREBP-1 and lipogenesis-related genes. invivochem.cncaymanchem.com This effect was dependent on GPR119, as it was abolished in GPR119 knockout mice. invivochem.cncaymanchem.com this compound was found to activate AMPK and increase the phosphorylation of SREBP-1c, an inhibitory form. invivochem.cn Inhibition of AMPK recovered the this compound-induced downregulation of SREBP-1. invivochem.cn
Further research has investigated the potential of GPR119 agonists, including this compound, in other contexts. Cotreatment with this compound significantly potentiated gefitinib-induced cell growth inhibition in gefitinib-insensitive breast cancer cells (MCF-7 and MDA-MB-231). nih.gov this compound increased caspase-3/7 activity and downregulated Bcl-2 in MCF-7 cells. nih.gov It also inhibited gefitinib-induced autophagosome formation in these cell lines. nih.gov this compound was observed to cause a metabolic shift towards enhanced glycolysis and reduced mitochondrial oxidative phosphorylation, leading to increased intracellular and extracellular lactate (B86563) content, which suppressed gefitinib-mediated autophagy. nih.gov
Clinical studies have also been conducted with this compound. A Phase 1a clinical trial in healthy volunteers demonstrated dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. fiercebiotech.com In studies involving subjects with pre-diabetes, this compound reduced glucose excursions following a mixed meal and an oral glucose challenge, and enhanced insulin secretion during graded glucose infusions. biospace.com These effects were statistically significant. biospace.com this compound has completed multiple Phase 1 studies and at least one Phase 2 study. ncats.ioresearchgate.net In a 4-week Phase 2 study in patients with diabetes, this compound lowered mean weighted glucose and postprandial glucose during an extended mixed-meal tolerance test (MMTT). ncats.io Treatment also increased insulin, active GLP-1, and total GLP-1 during the MMTT and tended to increase fasting insulin and c-peptide (B549688) while decreasing fasting triglycerides. ncats.io
Despite promising preclinical and early clinical results, the development of this compound as an anti-hyperglycemic monotherapy for type 2 diabetes was discontinued (B1498344) following Phase 2 evaluation. guidetopharmacology.org However, research continues into the potential of GPR119 agonists and the multifaceted roles of GPR119 in metabolic and other physiological processes.
Research Findings Summary for this compound
| Effect | In Vitro Model | In Vivo Model | Key Observation | Source |
| Increased cAMP levels | CHO cells expressing human GPR119, HEK-GPR119 cells, GPR119-transfected HEK293 cells | Not directly applicable | Stimulated cAMP production, EC50 values reported (3.9 nM, 8.33 nM) | medchemexpress.comncats.iotargetmol.combiomolther.org |
| Stimulated glucose-stimulated insulin secretion (GSIS) | Isolated islets | Rats | Directly stimulated GSIS, enhanced insulin secretion during hyperglycemic clamps | ncats.ioresearchgate.net |
| Increased plasma GLP-1 levels | GLUTag cells, Primary intestinal cells | Mice, Rats | Stimulated GLP-1 secretion, increased plasma GLP-1 during OGTTs and after MBX-2982 administration without glucose load | medchemexpress.comtargetmol.comresearchgate.net |
| Increased plasma GIP levels | Not specified | Rats | Increased plasma GIP during OGTTs | researchgate.net |
| Inhibited hepatic lipogenesis | Primary cultured hepatocytes (wild-type), HepG2 cells | Mice (high-fat diet) | Inhibited SREBP-1 expression, inhibited hepatic lipid accumulation | medchemexpress.cominvivochem.cncaymanchem.com |
| Potentiated gefitinib-induced cell growth inhibition | MCF-7, MDA-MB-231 breast cancer cells | Not applicable | Enhanced caspase-3/7 activity, downregulated Bcl-2, inhibited autophagy | nih.gov |
| Reduced glucose excursion | Not directly applicable | Mice, Rats, Pre-diabetic subjects | Acutely lowered glucose excursion during OGTTs, reduced glucose excursions following mixed meal and glucose challenge | biospace.comresearchgate.net |
| Lowered mean weighted and postprandial glucose | Not directly applicable | Patients with diabetes | Observed in a Phase 2 study | ncats.io |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-5-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8OS/c1-2-16-11-24-22(25-12-16)29-9-7-17(8-10-29)21-23-13-20(32-21)14-31-19-5-3-18(4-6-19)30-15-26-27-28-30/h3-6,11-13,15,17H,2,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHETUNSBORWKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC=C(S3)COC4=CC=C(C=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Mbx2982 Action
Agonistic Modulatory Activity at GPR119 Receptors
MBX2982 functions as a selective agonist at GPR119 medchemexpress.comncats.iobiocrick.com. Its interaction with GPR119 leads to the activation of downstream signaling pathways, primarily mediated by the Gαs protein biomolther.orgjst.go.jp. This activation is crucial for the subsequent cellular effects observed with this compound.
Quantitative Assessment of Receptor Activation (e.g., EC50 for cAMP accumulation)
The agonistic activity of this compound at GPR119 can be quantitatively assessed by measuring its effect on intracellular cAMP accumulation, a direct consequence of Gαs protein activation. Studies have reported varying EC50 values for this compound in stimulating cAMP production in cells expressing human GPR119. One study reported an EC50 value of 11.2 nM for this compound in a human GPR119-CHO stable cell line biomolther.org. Another study using GPR119-transfected HEK293 cells found an EC50 of 8.33 nM biomolther.org. Additionally, an EC50 of 3.9 nM was reported for this compound in CHO cells expressing human GPR119, assessed via HTRF assay medchemexpress.comncats.io.
| Cell Line | Assay Method | EC50 (nM) | Reference |
| Human GPR119-CHO stable cell line | cAMP accumulation | 11.2 | biomolther.org |
| GPR119-transfected HEK293 cells | cAMP accumulation | 8.33 | biomolther.org |
| CHO cells expressing human GPR119 | HTRF assay (cAMP) | 3.9 | medchemexpress.comncats.io |
| Human GPR119-expressing FIp-In T-REx293 cells | Intracellular cAMP production | 13.7 | jst.go.jp |
Sustained Receptor Engagement and Signaling Dynamics
Research investigating the temporal dynamics of GPR119 signaling has shown that this compound can induce sustained responses. In experiments involving chronic incubation and subsequent washout, this compound at a concentration of 1 µM significantly increased cAMP accumulation in cells, indicating enhanced accumulation despite extensive washing to remove excess agonist medchemexpress.combiocrick.comtargetmol.com. This suggests that the engagement of this compound with GPR119 can lead to persistent signaling, potentially involving mechanisms like membrane deposition biocrick.comnih.gov. Compared to acute stimulation, this compound showed a substantial shift in concentration responses during sustained exposure, with a pEC50 of 7.03 ± 0.13 for sustained treatment versus 8.79 ± 0.12 for acute treatment medchemexpress.combiocrick.com.
Intracellular Signaling Cascades Mediated by this compound
The primary intracellular signaling cascade mediated by this compound upon binding to GPR119 is the activation of the adenylyl cyclase pathway, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) biomolther.orgjst.go.jp.
Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation
As a Gαs-coupled receptor, activation of GPR119 by agonists like this compound stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP biomolther.orgjst.go.jp. Increased intracellular cAMP levels are a hallmark of GPR119 activation and are directly linked to its downstream effects, particularly on hormone secretion biomolther.orgjst.go.jp. This compound has been shown to significantly stimulate intracellular cAMP accumulation in a dose-dependent manner in cells expressing human GPR119 biomolther.org. This increase in cAMP is a key mediator of the enhanced insulin (B600854) secretion from pancreatic beta cells and GLP-1 secretion from L-cells observed with this compound biomolther.orgabmole.com.
Cellular Effects on Hormone Secretion
Activation of GPR119 by this compound has significant cellular effects on hormone secretion, particularly on insulin and incretin (B1656795) hormones.
Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Beta Cells
GPR119 is highly expressed in pancreatic beta cells, and its activation enhances glucose-stimulated insulin secretion (GSIS) researchgate.netbiomolther.org. This compound directly stimulates GSIS from isolated islets ncats.ioresearchgate.net. This effect is glucose-dependent, meaning that this compound enhances insulin release more effectively in the presence of elevated glucose concentrations biomolther.orgjst.go.jp. Studies have shown that this compound can increase insulin release in HIT-T15 beta cells, a hamster beta-cell line, and isolated mouse islets researchgate.netbiomolther.orgjst.go.jp. The enhanced insulin secretion mediated by this compound through the GPR119-cAMP pathway contributes to improved glucose homeostasis biomolther.orgjst.go.jp.
Glucagon-Like Peptide-1 (GLP-1) Release from Enteroendocrine L-Cells
This compound stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal enteroendocrine L-cells ncats.ioabmole.combiocrick.comapexbt.comfiercebiotech.com. GLP-1 is an incretin hormone that plays a significant role in glucose homeostasis by promoting glucose-dependent insulin secretion, slowing gastric emptying, and increasing satiety frontiersin.orgcas.org.
Studies have demonstrated that this compound increases plasma GLP-1 levels in animal models biocrick.comnih.govcaymanchem.com. Research using mouse enteroendocrine cells and primary intestinal cell cultures has shown that GPR119 agonists, including this compound, stimulate GLP-1 secretion researchgate.netnih.gov. Notably, this GPR119-mediated GLP-1 secretion from L-cells has been shown to be glucose-independent, unlike the glucose-dependent insulin secretion from beta cells nih.gov. This suggests a distinct regulatory mechanism in L-cells involving GPR119 activation leading to increased intracellular cAMP and potentially calcium influx, which triggers the exocytosis of GLP-1 containing vesicles nih.govfrontiersin.org.
In one study, treatment of C57BL/6 mice with this compound at a dose of 10 mg/kg resulted in increased plasma GLP-1 levels even without a glucose load, supporting the glucose-independent nature of this effect in vivo biocrick.comnih.gov.
Glucose-Dependent Insulinotropic Peptide (GIP) Secretion
While the effect on GLP-1 release is well-documented, GPR119 activation is also known to stimulate the release of glucose-dependent insulinotropic peptide (GIP) from enteroendocrine K-cells researchgate.netresearchgate.netresearchgate.net. GIP is another incretin hormone that contributes to glucose homeostasis by stimulating insulin secretion in a glucose-dependent manner and playing a role in lipid metabolism cas.orgnih.govfrontiersin.org.
Some research indicates that monoacylglycerols, endogenous ligands for GPR119, can promote the release of both GLP-1 and GIP researchgate.net. While specific detailed findings on this compound's direct effect on GIP secretion were less prominent in the provided search results compared to GLP-1, the general understanding of GPR119 agonism suggests a likely stimulation of GIP release as part of the incretin effect researchgate.netresearchgate.net. Dual GIP/GLP-1 receptor agonists have shown significant benefits in metabolic control helmholtz-munich.denih.gov.
Enzymatic and Gene Expression Modulations by this compound
Beyond incretin release, this compound has been shown to influence enzymatic activity and gene expression, particularly concerning glucose and lipid metabolism.
Functional Activation of Glucokinase Activity
This compound has been identified as a functional activator of human glucokinase (GK) activity in vitro caymanchem.comguidetopharmacology.orgnih.gov. Glucokinase is a key enzyme involved in glucose metabolism, acting as a glucose sensor in pancreatic beta cells and hepatocytes researchgate.net. It phosphorylates glucose, the rate-limiting step in glycolysis and glycogen (B147801) synthesis.
In vitro enzyme assays have demonstrated that this compound can activate glucokinase. One study reported an EC50 value of 45.11 µM for this compound in activating glucokinase activity in an enzyme assay caymanchem.com. This activation by this compound has been observed across a range of concentrations nih.gov. The mechanism of this activation is suggested to involve interaction with an allosteric center on the glucokinase enzyme researchgate.net.
| Compound | Target | Activity Type | EC50 (µM) | Reference |
| This compound | Glucokinase | Functional Activation | 45.11 | caymanchem.com |
Regulation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) Expression and Activity
This compound has been shown to regulate the expression and activity of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) biocrick.comapexbt.comnih.govcaymanchem.com. SREBP-1 is a transcription factor that plays a central role in regulating the synthesis of fatty acids and triglycerides nih.govnih.govplos.org. It controls the expression of numerous lipogenic enzymes nih.govplos.org.
Treatment with this compound has been found to inhibit the protein expression of both nuclear and total SREBP-1 in hepatocytes, specifically in HepG2 cells and rat primary hepatocytes, under high-glucose and high-insulin conditions biocrick.comcaymanchem.com. Furthermore, this compound increases the phosphorylation of the inhibitory form of SREBP-1c caymanchem.com. This suggests that this compound may reduce hepatic lipogenesis by downregulating SREBP-1 expression and promoting its inhibitory phosphorylation.
Studies investigating the effects of GPR119 agonists, including this compound, on SREBP-1 have shown suppression of SREBP-1 expression and mRNA levels of its target genes involved in fatty acid synthesis, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD-1) medchemexpress.com. This regulatory effect on SREBP-1 contributes to the potential benefits of this compound in addressing dyslipidemia associated with metabolic disorders caymanchem.come-dmj.org.
| Cell Type | Condition | This compound Effect on SREBP-1 Protein (Nuclear and Total) | This compound Effect on SREBP-1c Phosphorylation | Reference |
| HepG2 cells | High-glucose and high-insulin | Inhibited | Increased | biocrick.comcaymanchem.com |
| Rat primary hepatocytes | High-glucose and high-insulin | Inhibited | Increased | biocrick.comcaymanchem.com |
Preclinical Pharmacological Research and Efficacy of Mbx2982 in Metabolic Homeostasis
Studies in Animal Models of Glucose Dysregulation
Research in animal models has provided insights into how MBX2982 influences glucose control.
Acute and Chronic Effects on Glucose Excursions in Rodent Models
In rodent models, this compound has been shown to acutely lower glucose excursion during oral glucose tolerance tests (OGTTs) in mice and rats. researchgate.net This effect is associated with increased plasma levels of GLP-1 and GIP. researchgate.net The reduction in glucose excursion and the increase in active GLP-1 were found to be enhanced when this compound was co-administered with the DPP-4 inhibitor sitagliptin. researchgate.net
Chronic treatment with this compound in high-fat fed female ZDF rats delayed the onset of diabetes. researchgate.net Another GPR119 agonist, PSN119-1, demonstrated improved glucose tolerance in a 21-day chronic study in db/db mice, suggesting a potential in slowing diabetes progression. rsc.org While a comparative study showed that another GPR119 agonist, YH18968, exhibited more potent acute glucose lowering effects than this compound in normal mice and DIO mice, this compound at 10 mg/kg also lowered the AUC for blood glucose in DIO mice after 4 weeks of daily administration. biomolther.org
Influence on Endogenous Glucose Production
Studies have also examined the impact of this compound on endogenous glucose production (EGP). In a study involving participants with type 1 diabetes, this compound did not alter endogenous glucose production responses to hypoglycemia compared to placebo. researchgate.netdiabetesjournals.orgnih.gov Preclinical models, however, suggested that activation of GPR119 receptors could augment glucagon (B607659) counterregulatory responses to hypoglycemia. nih.govdiabetesjournals.org In healthy rats subjected to an insulin (B600854) tolerance test, this compound pre-treatment trended towards a higher peak and AUC for glucagon counter-regulatory response compared to vehicle, though these differences were not statistically significant in that specific study when compared to a more potent agonist. diabetesjournals.org
Modulation of Lipid Metabolism Pathways
This compound's effects extend to the modulation of lipid metabolism, particularly in the liver.
Impact on Hepatic Lipogenesis and Steatosis in Preclinical Models
Nonalcoholic fatty liver disease (NAFLD) is characterized by excess lipid accumulation in the liver and is associated with metabolic syndrome. invivochem.cnresearchgate.netmedchemexpress.comnih.gov GPR119 is considered a promising target for type 2 diabetes, and its role in hepatic steatosis has been investigated. invivochem.cnresearchgate.netmedchemexpress.com In primary cultured hepatocytes from wild-type mice, expression of lipogenic enzymes was elevated in GPR119 knockout hepatocytes. invivochem.cnresearchgate.netmedchemexpress.com
Treatment of hepatocytes and HepG2 cells with GPR119 agonists, including this compound, inhibited the protein expression of both nuclear and total sterol regulatory element binding protein (SREBP)-1, a key transcription factor involved in lipogenesis. invivochem.cnresearchgate.netmedchemexpress.com Oral administration of this compound in mice fed a high-fat diet potently inhibited hepatic lipid accumulation and the expression levels of SREBP-1 and lipogenesis-related genes. invivochem.cnresearchgate.net This anti-lipogenesis effect of this compound in the liver was abolished in GPR119 knockout mice, indicating that the effect is mediated via GPR119. invivochem.cnresearchgate.net this compound was found to activate AMPK and increase the phosphorylation of SREBP-1c, an inhibitory form of SREBP-1c. invivochem.cnresearchgate.net Inhibition of AMPK recovered the this compound-induced down-regulation of SREBP-1. invivochem.cnresearchgate.net These findings suggest that GPR119 ligands like this compound can alleviate hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. invivochem.cnresearchgate.net
Gastrointestinal Physiological Effects
This compound has also demonstrated effects on gastrointestinal function.
Investigational Studies on Glucagon Counterregulation
Preclinical Evidence for Enhanced Glucagon Secretion during Hypoglycemic States
Preclinical research investigating the pharmacological profile of MBX-2982, a GPR119 agonist, has explored its effects on glucose homeostasis, including the counterregulatory response involving glucagon secretion during states of low glucose. Studies conducted in preclinical models have indicated that activation of GPR119 receptors can augment glucagon counterregulatory responses when glucose levels are low. iiab.menih.govgen.storeuni.lu
Specifically, preclinical evidence suggests that GPR119 agonists increase the secretion of glucagon. This effect has been observed during low glucose perfusion in isolated pancreata or cultured islets, as well as during hypoglycemia in animal models, such as healthy and streptozotocin-diabetic rats. gen.storeguidetopharmacology.org These findings suggest that GPR119 activation promotes the function of alpha-cells, the pancreatic cells responsible for producing glucagon. gen.storeguidetopharmacology.org The observed enhancement of glucagon secretion in response to low glucose levels in these preclinical studies further indicated the potential for GPR119 agonists to prevent hypoglycemia in animal models.
Beyond Metabolic Disorders: Expanding Research Avenues for Mbx2982
GPR119 and MBX2982 in Oncology Research
Recent studies have begun to shed light on the potential involvement of GPR119 in cancer. The expression of this receptor in various cancer types and its modulation by agonists such as this compound suggest a possible role in tumor cell behavior, including proliferation, metabolism, and interactions with other therapeutic agents. researchgate.netnih.govresearchgate.net This has opened new avenues for research into the therapeutic potential of targeting GPR119 in cancer.
Expression Profile of GPR119 in Cancer Cell Lines and Tissues
Research has identified the presence of GPR119 in several cancer cell lines and tissue samples. Studies have detected mRNA or protein expression of GPR119 in nine different cancer cell lines and nineteen tissue samples. researchgate.netnih.govresearchgate.net Specifically, GPR119 expression has been assessed in human breast cancer cell lines and breast cancer tissues using techniques such as real-time qPCR and immunohistochemistry. researchgate.netnih.govresearchgate.net Beyond breast cancer, in silico analyses have indicated GPR119 expression in pancreatic cancer, where it has also been suggested as a favorable prognostic factor, and in thyroid cancer cell lines. researchgate.netproteinatlas.org The expression profile of GPR119 across different cancer types suggests its potential involvement in various cancer biologies.
Synergistic Interactions with Tyrosine Kinase Inhibitors in Cancer Cell Proliferation
Investigations into the effects of GPR119 activation in combination with existing cancer therapies have revealed synergistic interactions. Notably, co-treatment with GPR119 agonists, including this compound, significantly potentiated the inhibition of cell growth induced by gefitinib (B1684475), a tyrosine kinase inhibitor (TKI), in breast cancer cells that were otherwise insensitive to gefitinib alone. researchgate.netnih.govresearchgate.net This suggests that activating GPR119 with compounds like this compound can enhance the effectiveness of TKIs in inhibiting cancer cell proliferation, potentially overcoming mechanisms of resistance. The enhanced anti-cancer effect observed with the combination treatment highlights a promising area for further exploration in combinatorial cancer therapy strategies.
Induction of Metabolic Reprogramming (Glycolysis, Oxidative Phosphorylation) in Cancer Cells
Cancer cells are known for their altered metabolic pathways, a phenomenon termed metabolic reprogramming, which supports their rapid proliferation and survival. nih.govwjarr.comnih.govmdpi.com Research indicates that this compound can induce metabolic shifts in cancer cells. Studies have shown that this compound caused a metabolic change in breast cancer cells, characterized by enhanced glycolysis and a reduction in mitochondrial oxidative phosphorylation (OXPHOS). researchgate.netnih.govresearchgate.net This metabolic alteration was accompanied by an increase in both intracellular and extracellular lactate (B86563) content. researchgate.netnih.govresearchgate.net The induction of a metabolic profile favoring glycolysis by this compound suggests a potential mechanism through which it influences cancer cell behavior.
Advanced Methodologies and Experimental Paradigms in Mbx2982 Research
In Vitro Cellular Assay Systems
In vitro cellular assay systems are fundamental tools in MBX2982 research, allowing for controlled investigations into its direct effects on specific cell types. These systems provide a simplified environment to study molecular and cellular responses without the complexities of a whole organism.
Reporter Gene Assays for GPR119 Activation
Reporter gene assays are commonly used to assess the activation of GPR119 by compounds like this compound. These assays typically involve transfecting cells with a construct containing a reporter gene (such as luciferase or beta-lactamase) under the control of a promoter responsive to GPR119 signaling, often through the cAMP pathway. Activation of GPR119 by an agonist leads to an increase in intracellular cAMP levels, which in turn activates the reporter gene, resulting in a measurable signal (e.g., luminescence or fluorescence) biomolther.orgresearchgate.net.
Studies have shown that this compound enhances cAMP accumulation in GPR119-transfected HEK293 cells, demonstrating its ability to activate the receptor biomolther.org. The potency of this compound in activating human GPR119 has been quantified using such assays, with reported EC₅₀ values providing a measure of its effectiveness biomolther.org. For instance, an EC₅₀ value of 8.33 nM has been reported for this compound in enhancing cAMP accumulation in GPR119-transfected HEK293 cells biomolther.org.
| Cell Line | Target Receptor | Assay Type | Measured Outcome | This compound EC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| HEK293 (transfected) | Human GPR119 | Reporter Gene (cAMP) | cAMP Accumulation | 8.33 | biomolther.org |
| CHO-K1 (stably harboring human GPR119) | Human GPR119 | cAMP Accumulation Assay | cAMP Accumulation | 2.8 (for YH18968, compared to this compound) | biomolther.org |
| MIN6 cells | GPR119 | CRE promoter transcriptional activity | Transcriptional Activity | Not specified (MBX-2982 used as positive control) | researchgate.net |
Hormone Secretion Assays in Clonal and Primary Cell Cultures
This compound's effect on the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), and insulin (B600854) is investigated using clonal and primary cell cultures biomolther.orgnih.govnih.gov. Clonal cell lines like GLUTag cells (murine enteroendocrine L cells) and HIT-T15 cells (hamster insulinoma β cells) are utilized as they endogenously express GPR119 and secrete GLP-1 and insulin, respectively biomolther.orgglucagon.com. Primary cell cultures, such as isolated pancreatic islets or primary enteroendocrine cells, offer a more physiologically relevant model to study hormone secretion in response to this compound caymanchem.commedchemexpress.com.
Hormone secretion assays typically involve exposing the cells to this compound at various concentrations and then quantifying the amount of secreted hormone in the cell culture supernatant using techniques like ELISA or immunoassay promega.com. Studies have shown that this compound stimulates GLP-1 release from GLUTag L cells and insulin release from HIT-T15 β cells biomolther.org. The efficacy and potency of this compound in stimulating hormone secretion are determined by measuring the increase in hormone levels in a concentration-dependent manner biomolther.org. For example, this compound has been shown to increase plasma levels of GLP-1 in mice caymanchem.commedchemexpress.com.
| Cell Type | Hormone Measured | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| GLUTag cells (clonal L cells) | GLP-1 | Secretion Assay | Stimulates GLP-1 release | biomolther.org |
| HIT-T15 cells (clonal β cells) | Insulin | Secretion Assay | Stimulates insulin release | biomolther.org |
| Mouse enteroendocrine cells | GLP-1 | Secretion Assay | Mediates GLP-1 secretion through glucose-independent pathways | medchemexpress.com |
| Mouse pancreatic islets | Insulin, Glucagon (B607659) | Secretion Assay | Used for quantitating hormone secretion in response to stimuli | promega.com |
Enzyme Activity Measurements (e.g., Glucokinase)
This compound has been shown to influence the activity of key metabolic enzymes, such as glucokinase. Spectrophotometric methods are employed to measure glucokinase activity in vitro researchgate.netnih.gov. These assays typically involve monitoring the production of a product or the consumption of a substrate in a reaction catalyzed by glucokinase, often coupled with an indicator reaction that can be measured spectrophotometrically researchgate.net.
Experimental data demonstrates that this compound can activate human glucokinase activity in vitro researchgate.netnih.govguidetopharmacology.org. The effect of this compound on glucokinase activity has been shown to be concentration-dependent researchgate.net. An EC₅₀ value of 45.11 µM has been reported for this compound's effect on glucokinase activity in an enzyme assay caymanchem.combioscience.co.uk.
| Enzyme | Assay Type | Measured Outcome | This compound Effect | EC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Glucokinase | Spectrophotometric | Enzyme Activity | Activates glucokinase | 45.11 | caymanchem.comnih.govbioscience.co.uk |
Molecular Techniques for Gene and Protein Expression Analysis (qPCR, Western Blotting, Immunohistochemistry)
To understand the molecular mechanisms underlying this compound's effects, techniques such as quantitative polymerase chain reaction (qPCR), Western blotting, and immunohistochemistry are utilized to analyze gene and protein expression levels bio-rad.comdntb.gov.uanih.govresearchgate.net.
qPCR is used to quantify mRNA levels of target genes, providing insight into transcriptional regulation bio-rad.comnih.gov. This technique can assess how this compound treatment affects the expression of genes involved in various metabolic pathways or signaling cascades.
Western blotting is employed to measure the protein levels of specific targets bio-rad.comnih.govresearchgate.net. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect and quantify the protein of interest. Western blotting can reveal whether this compound influences the translation or stability of certain proteins. Studies have used Western blotting to examine the effect of GPR119 ligands, including this compound, on protein expression levels of factors like SREBP-1 and lipogenic enzymes caymanchem.commedchemexpress.cominvivochem.cn.
Immunohistochemistry allows for the visualization of protein expression within cells or tissues dntb.gov.uanih.govcellsignal.com. This technique uses antibodies to detect the presence and localization of a specific protein in tissue sections, providing spatial information about protein distribution.
Research using these techniques has shown that this compound can influence the expression and phosphorylation of key proteins involved in lipid metabolism, such as SREBP-1 and AMPK caymanchem.commedchemexpress.cominvivochem.cngoogle.com.
| Technique | Analyte Measured | Application in this compound Research | Reference |
|---|---|---|---|
| qPCR | mRNA | Quantifying gene expression levels of targets involved in metabolic pathways or signaling | bio-rad.comnih.gov |
| Western Blotting | Protein | Measuring protein levels and phosphorylation status of targets like SREBP-1 and AMPK | caymanchem.commedchemexpress.comnih.govresearchgate.netinvivochem.cngoogle.com |
| Immunohistochemistry | Protein | Visualizing protein expression and localization in cells and tissues | dntb.gov.uanih.govcellsignal.com |
Cellular Metabolic Flux Analysis
Cellular metabolic flux analysis (MFA) is a powerful technique used to quantitatively study the rates of metabolic reactions within cells creative-proteomics.comcreative-proteomics.comnih.govwikipedia.org. This method provides insights into how cells process nutrients and generate energy, and how these processes are affected by interventions like this compound treatment creative-proteomics.comcreative-proteomics.com. MFA often involves using stable isotope tracers (e.g., ¹³C-labeled glucose) and analyzing the labeling patterns of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy creative-proteomics.comcreative-proteomics.comnih.govwikipedia.org. By combining isotopic tracing data with stoichiometric models of cellular metabolism, researchers can estimate the fluxes through various metabolic pathways creative-proteomics.comnih.gov.
While specific detailed findings on this compound using MFA were not extensively detailed in the provided search results, the technique is broadly applicable to understanding the metabolic consequences of GPR119 activation in relevant cell types, such as hepatocytes or pancreatic beta cells creative-proteomics.com. MFA can reveal how this compound influences glucose utilization, lipid synthesis, or other key metabolic pathways at a quantitative level.
Ex Vivo Tissue and Organ Perfusion Models
Ex vivo tissue and organ perfusion models bridge the gap between in vitro studies and in vivo experiments. These models involve maintaining the viability and function of isolated tissues or whole organs outside the body by perfusing them with oxygenated nutrient solutions nih.govtno-pharma.comtno.nlfrontiersin.org. This approach allows researchers to study the effects of compounds like this compound in a more complex and physiologically relevant environment than cell culture, while still maintaining a higher degree of experimental control compared to in vivo studies nih.govtno-pharma.com.
Ex vivo perfusion models can be used to investigate various aspects of this compound's activity, including its effects on hormone secretion from isolated pancreatic islets or intestinal segments, or its impact on metabolic processes in perfused liver or kidney promega.comtno-pharma.comtno.nl. These models can provide valuable data on organ-specific responses to this compound and help to elucidate its pharmacokinetic and pharmacodynamic properties in a near-physiological setting tno-pharma.comtno.nl. For instance, isolated pancreatic islets can be perifused to measure glucose-stimulated insulin and glucagon secretion in response to this compound promega.com. Perfused liver models could potentially be used to study this compound's effects on hepatic glucose or lipid metabolism tno-pharma.comtno.nl.
| Model Type | Tissues/Organs Used | Potential Applications in this compound Research | Reference |
|---|---|---|---|
| Ex Vivo Perfusion Models | Isolated Pancreatic Islets | Studying effects on insulin and glucagon secretion | promega.com |
| Ex Vivo Perfusion Models | Isolated Intestinal Segments | Investigating effects on incretin hormone secretion (GLP-1, GIP) | nih.govgoogle.com |
| Ex Vivo Perfusion Models | Perfused Liver | Studying effects on hepatic metabolism (glucose, lipids) and pharmacokinetics | tno-pharma.comtno.nl |
| Ex Vivo Perfusion Models | Perfused Kidney | Studying renal clearance and effects on kidney function | tno-pharma.comtno.nl |
Isolated Pancreatic Islet Studies
Studies using isolated pancreatic islets have been crucial in evaluating the direct effects of this compound on insulin secretion. These experiments typically involve isolating islets of Langerhans from rodent pancreases. jst.go.jpnih.gov Isolated islets are then incubated in controlled environments with varying glucose concentrations and exposed to this compound. The amount of insulin released into the culture medium is subsequently measured.
Research has shown that this compound can directly stimulate glucose-stimulated insulin secretion (GSIS) from isolated islets. researchgate.netresearchgate.net This effect is generally observed under high glucose conditions, indicating a glucose-dependent mechanism. jst.go.jp For instance, studies have demonstrated that this compound enhances insulin secretion in isolated mouse islets at glucose concentrations ranging from 8 to 17 mM. jst.go.jp One study, however, reported no significant effects of this compound on insulin secretion from isolated mouse beta-cells at a high glucose level of 25 mM in a specific experimental condition. jst.go.jp
Primary Hepatocyte Cultures
Primary hepatocyte cultures have been employed to investigate the effects of this compound on liver cell function, particularly concerning lipid metabolism. These studies involve isolating hepatocytes directly from animal livers and culturing them. Experiments often assess the impact of this compound on key proteins and gene expression involved in lipogenesis.
Studies using primary cultured hepatocytes from wild-type and GPR119 knockout mice, as well as HepG2 cells (a human liver cancer cell line), have shown that this compound can inhibit the expression of sterol regulatory element binding protein 1 (SREBP-1), a key transcription factor in lipogenesis. biocrick.comcaymanchem.comnih.govresearchgate.net This inhibition includes both nuclear and total protein levels of SREBP-1. caymanchem.comnih.govresearchgate.net this compound has also been shown to increase the phosphorylation of the inhibitory form of SREBP-1c. caymanchem.comnih.gov These findings suggest that this compound may alleviate hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. nih.govresearchgate.net
In Vivo Animal Model Investigations
In vivo studies using various animal models, primarily rodents, have been instrumental in understanding the systemic effects of this compound on glucose homeostasis and incretin release.
Oral Glucose Tolerance Tests (OGTT) and Mixed Meal Tolerance Tests (MMTT) in Rodents
OGTTs and MMTTs are commonly used in rodents to assess the ability of a compound to improve glucose tolerance. In an OGTT, fasted animals are given a bolus of glucose orally, and blood glucose levels are measured at various time points. e-dmj.orgbiomolther.org MMTTs involve administering a mixed meal instead of just glucose.
This compound has been shown to acutely lower glucose excursion during OGTTs in mice and rats. researchgate.netresearchgate.net This effect is often accompanied by an increase in plasma levels of the incretin hormones GLP-1 and GIP. researchgate.netresearchgate.net The glucose-lowering effects of this compound in OGTTs have been observed to be dose-dependent. jst.go.jp Co-administration of this compound with a DPP-4 inhibitor, such as sitagliptin, has been shown to enhance the decrease in glucose excursion and increase active GLP-1 levels during OGTTs. researchgate.netresearchgate.netresearchgate.net In some comparative studies, other GPR119 agonists have demonstrated more potent glucose-lowering effects in OGTTs in normal and diet-induced obese mice compared to this compound at certain doses. biomolther.org
MMTTs have also been used to evaluate this compound. Studies in individuals with impaired fasting glucose have shown that this compound can significantly reduce glucose excursions and increase GLP-1 responses following an MMT. researchgate.netresearchgate.net
Hyperinsulinemic-Hypoglycemic Clamp Studies
Hyperinsulinemic-hypoglycemic clamp studies are advanced techniques used to assess glucose counterregulation during controlled hypoglycemia. In this method, insulin is infused to induce hypoglycemia, and glucose is simultaneously infused to maintain a target blood glucose level. Hormonal responses, such as glucagon and epinephrine, are measured.
While preclinical models suggested that GPR119 activation might augment glucagon counterregulatory responses to hypoglycemia, a study using this compound in participants with type 1 diabetes undergoing a hyperinsulinemic-hypoglycemic clamp did not show a significant difference in maximum glucagon response, glucagon area under the curve (AUC), or incremental AUC compared to placebo. diabetesjournals.orgresearcher.liferesearchgate.netnih.govdiabetesjournals.org this compound also did not alter epinephrine, norepinephrine, pancreatic polypeptide, free fatty acid, or endogenous glucose production responses to hypoglycemia in this study. diabetesjournals.orgresearcher.liferesearchgate.netnih.govdiabetesjournals.org However, an increase in GLP-1 response during an MMT performed in the same study was observed, consistent with GPR119 target engagement. diabetesjournals.orgresearcher.liferesearchgate.netnih.govdiabetesjournals.org
Utilization of Genetically Modified (e.g., GPR119-KO) and Diet-Induced Animal Models
Genetically modified animals, particularly GPR119 knockout (KO) mice, and diet-induced animal models are valuable tools for elucidating the role of GPR119 and the mechanism of action of its agonists like this compound.
GPR119-KO mice are used to confirm that the observed effects of this compound are mediated specifically through the GPR119 receptor. Studies in GPR119-KO mice have shown that the glucose-lowering effects of this compound in OGTTs are abolished in these animals, confirming GPR119 dependence. rsc.orgsec.gov Similarly, the hepatic antilipogenesis effects of this compound observed in high-fat diet-fed wild-type mice were absent in GPR119-KO mice. caymanchem.comnih.govresearchgate.net Furthermore, studies on intraocular pressure in mice have shown that this compound's effect is dependent on GPR119, with opposing effects observed in wild-type versus GPR119-KO mice. arvojournals.org
Diet-induced obese (DIO) and high-fat diet (HFD)-fed rodent models are used to study the effects of this compound in conditions mimicking aspects of type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). This compound has been shown to inhibit hepatic lipid accumulation and reduce the expression of SREBP-1 and lipogenesis-related genes in mice fed a high-fat diet. biocrick.comcaymanchem.comnih.govresearchgate.net Chronic treatment with this compound in high-fat fed female ZDF rats, a model of pre-diabetes, has been reported to delay diabetes onset. researchgate.netresearchgate.net Comparative studies in DIO mice have also been used to assess the efficacy of this compound against other GPR119 agonists in improving glucose tolerance. biomolther.org
Data Tables
| Study Type | Model System | Key Finding(s) Related to this compound | Source |
| Isolated Pancreatic Islets | Isolated mouse islets | Stimulates glucose-stimulated insulin secretion (GSIS) at 8-17 mM glucose. jst.go.jp | jst.go.jp |
| Isolated Pancreatic Islets | Isolated islets | Directly stimulates GSIS. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Primary Hepatocyte Cultures | Rat primary hepatocytes, HepG2 cells | Reduces nuclear and total SREBP-1 levels under high-glucose and -insulin conditions. caymanchem.com | caymanchem.com |
| Primary Hepatocyte Cultures | Primary cultured hepatocytes (WT/KO mice), HepG2 cells | Inhibits protein expression of nuclear and total SREBP-1. biocrick.comnih.govresearchgate.net | biocrick.comnih.govresearchgate.net |
| OGTT in Rodents | Mice and rats | Acutely lowers glucose excursion and increases plasma GLP-1 and GIP. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| OGTT in Rodents | C57BL/6J mice | Oral administration significantly reduced glycemic excursions. jst.go.jp | jst.go.jp |
| MMTT in Humans | Men with impaired fasting glucose | Significantly reduced glucose excursions and glucagon concentrations, increased GLP-1. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Hyperinsulinemic-Hypoglycemic Clamp | Participants with Type 1 Diabetes | Did not significantly alter glucagon or other counterregulatory hormone responses to hypoglycemia. diabetesjournals.orgresearcher.liferesearchgate.netnih.govdiabetesjournals.org | diabetesjournals.orgresearcher.liferesearchgate.netnih.govdiabetesjournals.org |
| Genetically Modified Models | GPR119-KO mice | Hepatic antilipogenesis effects of this compound abolished. caymanchem.comnih.govresearchgate.net | caymanchem.comnih.govresearchgate.net |
| Genetically Modified Models | GPR119 deficient mice | Glucose lowering effects in OGTT abolished. rsc.orgsec.gov | rsc.orgsec.gov |
| Diet-Induced Models | High-fat diet mice | Inhibits hepatic lipid accumulation and SREBP-1 expression. biocrick.comcaymanchem.comnih.govresearchgate.net | biocrick.comcaymanchem.comnih.govresearchgate.net |
| Diet-Induced Models | High fat fed female ZDF rats | Delays diabetes onset during chronic treatment. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Future Research Trajectories and Unanswered Questions Regarding Mbx2982
Strategies to Mitigate Receptor Desensitization and Tachyphylaxis in GPR119 Agonism
A potential challenge with G protein-coupled receptor (GPCR) agonists, including GPR119 agonists, is the phenomenon of receptor desensitization and tachyphylaxis, which can lead to a reduced response upon repeated administration researchgate.netnih.gov. This desensitization is often mediated by mechanisms such as receptor downregulation or the recruitment of β-arrestin nih.gov. While some GPR119 agonists have shown sustained receptor activation responses, others, including MBX2982, have exhibited a shift in concentration responses with sustained stimulation compared to acute stimulation, suggesting potential desensitization biocrick.com. Future research needs to focus on understanding the underlying molecular mechanisms contributing to GPR119 desensitization and tachyphylaxis. Strategies to mitigate these effects are crucial for maintaining long-term therapeutic efficacy. This could involve exploring different dosing regimens, developing agonists with distinct binding kinetics that promote sustained receptor activity, or investigating allosteric modulators that can enhance or stabilize agonist binding and signaling researchgate.nettandfonline.com.
Exploration of Novel Combinatorial Therapeutic Approaches with this compound in Preclinical Settings
The potential for combinatorial therapy with GPR119 agonists like this compound remains an area of significant interest, particularly in preclinical settings tandfonline.comtandfonline.com. The rationale for combination therapy often stems from the complementary mechanisms of action. For instance, combining a GPR119 agonist, which stimulates GLP-1 secretion, with a DPP-4 inhibitor, which prevents GLP-1 degradation, has shown improved glycemic control in preclinical models tandfonline.comtandfonline.comresearchgate.net. Studies have reported that co-administration of this compound with sitagliptin, a DPP-4 inhibitor, improved glycemic control in mice compared to either agent alone researchgate.net. Beyond DPP-4 inhibitors, exploring combinations with other antidiabetic agents, such as metformin (B114582) or agonists targeting other metabolic receptors like Free Fatty Acid Receptor 1 (FFAR1), could reveal synergistic effects on glucose lowering and other metabolic parameters tandfonline.comtandfonline.com. Preclinical investigations into such novel combinations are essential to identify potentially more efficacious treatment strategies.
Investigation into Broader Metabolic Pathway Modulations
While primarily recognized for their effects on glucose homeostasis through insulin (B600854) and incretin (B1656795) secretion, GPR119 agonists like this compound may exert broader effects on various metabolic pathways. Preclinical studies have indicated that this compound can influence hepatic lipid metabolism. For example, this compound has been shown to inhibit hepatic lipid accumulation in mice fed a high-fat diet, a process that involves reducing the protein levels of sterol regulatory element binding protein 1 (SREBP-1), a key transcription factor in lipogenesis invivochem.cncaymanchem.com. Furthermore, this compound has been observed to increase glucokinase activity in vitro caymanchem.comresearchgate.net. More recent research, albeit in breast cancer cells, suggests this compound can induce a metabolic shift towards enhanced glycolysis and increased lactate (B86563) production researchgate.netnih.gov. These findings highlight the need for further comprehensive investigations into how this compound and GPR119 activation modulate a wider range of metabolic pathways beyond glucose regulation, including lipid metabolism in various tissues, energy expenditure, and other less-explored metabolic processes.
Elucidating the Pharmacogenomic Landscape Influencing Response to GPR119 Agonists
The response to pharmacological agents can be influenced by an individual's genetic makeup nih.govresearchgate.net. Elucidating the pharmacogenomic landscape influencing the response to GPR119 agonists is a critical area for future research. Genetic variations in the GPR119 receptor gene itself, or in genes encoding proteins involved in downstream signaling pathways, incretin production and degradation, or insulin secretion and action, could contribute to variability in therapeutic response observed with GPR119 agonists like this compound. Understanding these genetic influences could potentially allow for the identification of patient populations more likely to respond favorably to GPR119-targeted therapies, paving the way for personalized medicine approaches in the treatment of metabolic disorders nih.govresearchgate.net.
Q & A
Q. How should researchers design concentration-response experiments to evaluate MBX2982’s impact on cell viability?
- Methodological Answer: Use log-scale concentration ranges (e.g., 10<sup>−5</sup> to 10<sup>0</sup> μM) to capture dose-dependent effects, as demonstrated in comparative studies with this compound and other compounds like YH18967. Include triplicate measurements and controls (e.g., untreated cells) to normalize data. Analyze trends using nonlinear regression models to calculate EC50 values. Note that this compound exhibits steeper declines in cell viability at higher concentrations compared to analogs, necessitating careful selection of assay endpoints (e.g., ATP quantification vs. microscopy) .
Q. What are the best practices for documenting this compound synthesis and characterization in academic manuscripts?
- Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Synthesis: Report reaction conditions (solvent, temperature, catalysts), yields, and purification methods. Use standardized abbreviations for reagents (e.g., DMF for dimethylformamide).
- Characterization: Provide NMR, HPLC, and mass spectrometry data for novel compounds. For known compounds, cite prior literature confirming identity. Include elemental analysis for purity validation .
Q. How can researchers ensure reproducibility when testing this compound in enzymatic assays?
- Methodological Answer:
- Protocol Standardization: Pre-treat reagents (e.g., ATP stocks) to avoid degradation. Use identical buffer conditions (pH, ionic strength) across replicates.
- Data Transparency: Publish raw datasets (e.g., kinetic curves) in supplementary materials. Reference statistical tools (e.g., GraphPad Prism) for error analysis .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound efficacy data across different cell lines or assay platforms?
- Methodological Answer:
- Hypothesis Testing: Compare experimental variables (e.g., cell passage number, incubation time). For example, this compound’s potency may vary in primary vs. immortalized cells due to receptor expression differences.
- Statistical Validation: Apply ANOVA or mixed-effects models to assess inter-study variability. Use sensitivity analysis to identify confounding factors (e.g., serum concentration in media) .
Q. What strategies are recommended for integrating transcriptomic or proteomic data with this compound’s pharmacological profile?
- Methodological Answer:
- Multi-Omics Workflow: Pair RNA-seq data (to identify this compound-regulated genes) with functional assays (e.g., CRISPR knockout of targets). Validate findings using orthogonal methods like Western blotting.
- Pathway Enrichment: Use tools like DAVID or STRING to map this compound’s effects onto signaling networks (e.g., GPCR pathways) .
Q. How can researchers address limitations in this compound’s pharmacokinetic (PK) studies during preclinical development?
- Methodological Answer:
- In Vivo Modeling: Optimize PK parameters (e.g., half-life) using compartmental models (e.g., non-linear mixed-effects modeling in Monolix).
- Toxicology Integration: Cross-reference cell viability data (e.g., from ) with organ-specific toxicity metrics in animal models to establish therapeutic indices .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-response curves in high-throughput screens?
- Methodological Answer: Use the four-parameter logistic (4PL) model to fit sigmoidal curves. Report R<sup>2</sup> values and confidence intervals. For outlier detection, apply Grubbs’ test or robust regression .
Q. How should researchers structure supplementary materials for this compound studies to meet journal standards?
- Methodological Answer:
- File Organization: Label datasets as “Supplementary File 1: MBX2982_Synthesis_NMR.pdf” with brief descriptions (<15 words).
- Data Accessibility: Host raw spectra or chromatograms on repositories like Zenodo, citing DOIs in the main text .
Ethical & Methodological Rigor
Q. What ethical considerations apply when publishing negative or inconclusive results for this compound?
Q. How can researchers avoid bias when interpreting this compound’s mechanism of action in understudied biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
